Product packaging for 8-(thiazol-4-yl)-9H-purin-6-amine(Cat. No.:CAS No. 65911-12-8)

8-(thiazol-4-yl)-9H-purin-6-amine

Cat. No.: B2387571
CAS No.: 65911-12-8
M. Wt: 218.24
InChI Key: WIUSWBSDLSUCNF-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. fiveable.mewikipedia.org This core structure is the basis for adenine (B156593) and guanine, two of the four nitrogenous bases that are essential building blocks of nucleic acids, DNA and RNA. fiveable.memicrobenotes.com The ability of purines to form hydrogen bonds is critical for the double helix structure of DNA and the storage and transmission of genetic information. numberanalytics.com

Beyond their role in genetics, purines are integral to various cellular processes. fiveable.me Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) act as crucial second messengers in signal transduction pathways. fiveable.me The purine structure is also found in various coenzymes, such as NAD, FAD, and Coenzyme A, which are vital for metabolism. microbenotes.com Due to their central role in biological systems, the purine scaffold is a frequent target in drug discovery. mdpi.com

Contextualization within Thiazole (B1198619) and Related Heterocyclic Chemistry

Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. wikipedia.orgnumberanalytics.com This ring system is aromatic and is a key structural component in a variety of natural products and synthetic compounds. wikipedia.orgslideshare.net A prominent example is vitamin B1 (thiamine), which contains a thiazole ring and is essential for metabolism. researchgate.net

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. acs.org Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of new therapeutic agents. researchgate.netresearchgate.net The versatility of thiazole chemistry allows for the synthesis of a wide array of derivatives with diverse biological activities. acs.org

Significance of Purine and Thiazole Scaffolds in Medicinal Chemistry and Drug Discovery

Both purine and thiazole scaffolds are independently recognized for their significant contributions to medicinal chemistry. Purine analogs are used as anticancer agents (e.g., mercaptopurine), antiviral drugs, and for treating conditions like Parkinson's disease (e.g., istradefylline). mdpi.comrsc.org The structural similarity of these analogs to endogenous purines allows them to interfere with metabolic pathways or modulate the activity of key enzymes and receptors. mdpi.com

Similarly, the thiazole moiety is a core component of many pharmacologically active molecules, including antibiotics and anti-inflammatory drugs. researchgate.net The hybridization of these two important pharmacophores, by linking a thiazole ring to a purine core, represents a promising strategy in drug discovery. acs.orgnih.gov This approach aims to create novel molecules with unique biological profiles that may overcome challenges such as drug resistance or provide enhanced efficacy.

Overview of 8-(thiazol-4-yl)-9H-purin-6-amine as a Research Compound

This compound is a specific chemical entity that has emerged from the exploration of the purine-thiazole chemical space. bldpharm.com It features a thiazole ring attached at the 8-position of a 9H-purine that is substituted with an amine group at the 6-position. The systematic investigation of such hybrid molecules is a key aspect of modern medicinal chemistry, with the goal of identifying new lead compounds for various therapeutic targets. The synthesis and biological evaluation of compounds like this compound are crucial steps in the early stages of drug development. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N6S B2387571 8-(thiazol-4-yl)-9H-purin-6-amine CAS No. 65911-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(1,3-thiazol-4-yl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUSWBSDLSUCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Thiazol 4 Yl 9h Purin 6 Amine and Analogous Derivatives

De Novo Synthesis Approaches to Substituted Purines

The de novo synthesis of purines, meaning "from the beginning," involves the assembly of the purine (B94841) ring system from acyclic precursors. This approach is fundamental to both biological systems and laboratory synthesis, offering a high degree of flexibility in the introduction of various substituents.

Annulation Reactions from Imidazole (B134444) Precursors

A common and effective strategy for constructing the purine core is through the annulation of a pyrimidine (B1678525) ring onto an existing imidazole precursor. This method leverages the relative ease of synthesizing substituted imidazoles. The synthesis can begin with commercially available 4-nitroimidazole, which undergoes a series of transformations, including Vicarious Nucleophilic Substitution of Hydrogen (VNS), to introduce functional groups. mdpi.com These functionalized imidazoles, such as 4-aminoimidazole-5-carbaldehyde oximes, can then be cyclized to form the purine ring system. mdpi.com This approach allows for the preparation of purines that may not have substituents at the 6-position. mdpi.com

Cyclization Strategies for Purine Ring Formation

The formation of the purine ring system often involves a key cyclization step. In many synthetic routes, a 4,5-diaminopyrimidine (B145471) is used as a starting material, a method originally developed by Traube. wur.nl This pyrimidine derivative can be reacted with a one-carbon source, such as formic acid or a derivative, to close the imidazole portion of the purine ring.

Another strategy involves the cyclization of formylglycinamide ribotide (FGAM) to 5-aminoimidazole ribotide (AIR), an essential step in the biosynthetic pathway of purines. biochemden.com This intramolecular cyclization is an ATP-dependent reaction catalyzed by AIR synthetase. biochemden.com While this is a biological process, similar chemical strategies are employed in the lab. For instance, peptide macrocyclization techniques, although applied to larger molecules, utilize principles of intramolecular ring formation that can be conceptually adapted to the synthesis of heterocyclic systems like purines. rsc.orgnih.govresearchgate.net These strategies often rely on the careful placement of reactive functional groups to favor intramolecular cyclization over intermolecular polymerization. researchgate.net

Multistep Synthetic Routes for Purine Analogs

A typical multistep synthesis might start with a simple, commercially available purine or a precursor like a substituted pyrimidine or imidazole. The subsequent steps would then involve the sequential addition of functional groups and the construction of the second ring to form the desired purine analog. For example, the synthesis of C6-substituted purine nucleoside analogs can involve the late-stage installation of alkyl groups, which streamlines the process and allows for greater diversity in the final products. nih.gov

Targeted Functionalization and Derivatization Strategies

An alternative to de novo synthesis is the modification of a pre-existing purine core. This approach is often more direct for creating a library of analogs with variations at a specific position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of purines. capes.gov.br These reactions typically involve the coupling of a halopurine with an organometallic reagent.

For the synthesis of 8-substituted purines, an 8-halopurine, such as 8-bromoadenine, can be used as the starting material. The Suzuki reaction, which couples an organoboron compound with a halide, is particularly useful. In the context of synthesizing 8-(thiazol-4-yl)-9H-purin-6-amine, a Suzuki coupling between an 8-haloadenine derivative and a thiazole-4-boronic acid or boronate ester would be a viable strategy. Research has shown that aryl- and hetaryltrifluoroborates react readily with 8-bromoadenines in the presence of a palladium catalyst to give the corresponding 8-aryl derivatives in high yields. thieme-connect.com

The general catalytic cycle for these cross-coupling reactions involves the oxidative addition of the halopurine to a Pd(0) complex, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Purines

Starting Material Coupling Partner Catalyst/Ligand Product Yield Reference
6-Chloropurine ribonucleoside Arylboronic acids Pd catalyst 6-Arylpurine ribonucleoside High nih.gov
8-Bromoadenine Hetaryltrifluoroborates Pd catalyst 8-Hetaryladenine High thieme-connect.com

This table presents representative examples and not the direct synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important method for functionalizing aromatic and heteroaromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.org

The purine ring system is electron-deficient and can undergo SNAr reactions. The reactivity of the different positions on the purine ring towards nucleophilic attack is generally 6 > 2 > 8 in neutral purines, and 6 > 8 > 2 in anionic purines. wur.nl While the C8 position is generally less reactive than the C6 position, SNAr can still be a useful strategy under the right conditions. For example, a purine derivative with a good leaving group at the 8-position, such as a halogen or a sulfonyl group, could potentially react with a thiazole-based nucleophile to form the desired product.

SNAr reactions are common in the synthesis of derivatives of other nitrogen-containing heterocycles like pyridines and pyrimidines. nih.gov For instance, the reaction of 4,6-dichloro-2-methylpyrimidine (B42779) with 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) proceeds via an SNAr mechanism. nih.gov While not a direct analog, this demonstrates the feasibility of using thiazole (B1198619) amines as nucleophiles in SNAr reactions with halogenated heterocycles.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-nitroimidazole
4-aminoimidazole-5-carbaldehyde oxime
4,5-diaminopyrimidine
Formic acid
Formylglycinamide ribotide (FGAM)
5-aminoimidazole ribotide (AIR)
8-bromoadenine
Thiazole-4-boronic acid
6-Chloropurine ribonucleoside
6-Arylpurine ribonucleoside
8-Hetaryladenine
6-Chloropurine
C6-Alkylated purine
4,6-dichloro-2-methylpyrimidine
4-(3,4,5-trimethoxyphenyl)thiazol-2-amine
Adenine (B156593)
Guanine
Hypoxanthine
6-mercaptopurine (6-MP)
6-thioguanine
8-azaguanine
2–6-diaminopurine
Inosinic acid
Adenylic acid
Guanylic acid
Xanthylic acid
5-amino imidazol-4-carboxamide
6-diazo-5-oxo-l-norleucine
Azaserine
Uracil
Thymine
Cytosine
Xanthine
Ribose-5-phosphate
5-phosphoribosyl-1-pyrophosphate (PRPP)
5-phosphoribosyl-1-amine (PRA)
Glycinamide ribotide (GAR)
Formyl glycine (B1666218) amide ribotide (FGAR)
5-amino-4-carboxy-amino-imidazole ribonucleotide (CAIR)
5-AminoImidazole-4-CarboxyAmide Ribotide (AICAR)
5-Formamino-Imidazole-4-Carboxamide Ribotide (FAICAR)
Adenosine (B11128) monophosphate (AMP)
Guanosine (B1672433) monophosphate (GMP)
Inosine monophosphate (IMP)
Adenylosuccinate
Xanthosine monophosphate (XMP)
Fumaric acid
Aspartic acid
Glycine
Glutamine
Carbon dioxide
Tetrahydrofolate (THF)
ATP (Adenosine triphosphate)
GTP (Guanosine triphosphate)
UTP (Uridine triphosphate)
CTP (Cytidine triphosphate)
NAD (Nicotinamide adenine dinucleotide)
Coenzyme A
Thiazole
Pyrimidine
Imidazole
Pyridine
Benzene
Piperazine
Colchicine
Combretastatin A-4
Podophyllotoxin
Vinblastine
Vincristine
Paclitaxel
Docetaxel
Eribulin
Halichondrin B
Thiourea (B124793)
Phenacyl bromide
Dioxane
Triethylamine (TEA)
Methanol
Ethanol
Dimethyl sulfoxide (B87167) (DMSO)
N,N-Dilsopropylethylamine (DIPEA)
Tetrahydrofuran (THF)
Sodium hydride
Dichloromethane
Sodium bicarbonate (NaHCO3)
Brine
Sodium sulfate (B86663) (Na2SO4)
Palladium
Nickel
Iron
Magnesium
Copper
Boron
Zinc
Tin

Alkylation Reactions (e.g., at N9 and C8 positions of the purine scaffold)

Alkylation of the purine ring is a fundamental strategy for creating a diverse range of derivatives. The N9 and C8 positions are common targets for introducing alkyl groups, which can significantly influence the biological activity of the resulting compounds.

Direct alkylation of the purine C8–H bond has been achieved using visible light as a promoter. nih.gov In one method, Eosin Y acts as a photocatalyst with t-BuOOH as the oxidant at room temperature, facilitating the coupling of an ether's α-C to the C8 position of the purine. nih.gov This approach is notable for its high atom economy and regioselectivity, and it accommodates various functional groups, including unprotected 9H-purines. nih.gov Another direct C8-alkylation method involves using a cobalt catalyst to react 8-H purines with tetrahydrofuran, yielding novel C8-oxygen heterocyclic alkyl purine compounds. rhhz.net

The N9 position of the purine ring is often favored for alkylation due to the thermodynamic stability of the N9-substituted product. mdpi.comnih.govacs.org Traditional methods for N-alkylation rely on the nucleophilic substitution of alkylating agents like halogenated compounds. acs.org However, these methods can require multi-step pre-synthesis of the alkylating partners. acs.org

To address this, alternative protocols have been developed. One such method is a metal-free amination of alkyl ethers or benzyl (B1604629) compounds to form 9-alkylpurine derivatives using n-Bu4NI as a catalyst and t-BuOOH as an oxidant. acs.org Another approach involves the use of β-cyclodextrin in water, which effectively blocks the N7 position and directs alkylation to the N9 position with high regioselectivity. researchgate.net

It's important to note that direct alkylation of purines, particularly with alkyl halides under basic conditions, can often lead to a mixture of N7 and N9 isomers. mdpi.comacs.orgresearchgate.net The ratio of these isomers can be influenced by the reaction conditions and the specific purine substrate. For instance, in the benzylation of adenine in DMSO, the N9-benzylated product is the major isomer formed. nih.gov

Table 1: Comparison of Alkylation Methodologies for Purine Scaffolds

Method Position Catalyst/Reagent Key Features Reference
Visible Light-Induced AlkylationC8Eosin Y, t-BuOOHHigh atom economy and regioselectivity. nih.gov
Cobalt-Catalyzed AlkylationC8CoCl₂Uses readily available alkylating agents. rhhz.net
Radical Oxidative CouplingN9n-Bu₄NI, t-BuOOHMetal-free, efficient for non-protected purines. acs.orgnih.gov
β-Cyclodextrin Assisted AlkylationN9β-CyclodextrinHigh N9 regioselectivity in aqueous media. researchgate.net
Classical AlkylationN7/N9Alkyl Halides, BaseOften produces a mixture of isomers. mdpi.comacs.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction used to synthesize 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgcumbria.ac.uk This reaction covalently links a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govrsc.org The resulting triazole ring serves as a stable and versatile linker in the development of more complex molecules, including derivatives of this compound.

The mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with the organic azide. nih.gov This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, unlike the uncatalyzed reaction which produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The reaction is robust and can be performed under a variety of conditions, including in different solvents and with various sources of copper(I). acs.org

In the context of purine chemistry, CuAAC can be employed to attach a wide array of functional groups to the purine scaffold. For example, a purine derivative bearing a terminal alkyne can be reacted with various azides to generate a library of triazole-containing purine analogs. Conversely, an azido-functionalized purine can be coupled with different terminal alkynes. This modular approach allows for the rapid synthesis of diverse compounds for screening and optimization of biological activity.

The reaction of 1-iodoalkynes with organic azides, also catalyzed by copper, provides a route to 1,4,5-trisubstituted-1,2,3-triazoles, further expanding the synthetic possibilities. nih.gov

Other Synthetic Transformations

A variety of other synthetic transformations are employed to modify the purine scaffold and generate analogs of this compound. These reactions target different positions on the purine ring and introduce a range of functional groups. rsc.org

Thiolation: The introduction of a thiol group can be achieved through various methods. For instance, 8-mercaptopurine derivatives have been synthesized by reacting a thiourea derivative with 4-ethoxybenzaldehyde. rsc.org

Amination: Amination reactions introduce amino groups onto the purine ring. Oxidative amination can be achieved through regioselective cupration followed by coupling with lithium amidocuprates using chloranil (B122849) as an oxidant. nih.gov This method allows for the preparation of primary, secondary, and tertiary aminated purine derivatives. nih.gov The Chichibabin amination, which uses alkali amides, has also been explored for purines. wur.nl

Halogenation: Halogen atoms, particularly at the C2, C6, and C8 positions, are valuable handles for further functionalization through cross-coupling reactions. nih.govacs.orgnih.gov Bromination of the C8 position of the purine ring is a common transformation. mdpi.com Dihalopurine nucleosides can be synthesized from aminopurine precursors through nonaqueous diazotization. nih.gov

Benzoylation: The benzoylation of amino groups on the purine ring is a common protection or modification strategy. unacademy.com Benzoyl chloride is a typical reagent for this transformation. chemicalforums.comresearchgate.net The reactivity of the different nitrogen atoms on the purine ring can influence the site of benzoylation, with the N9 position often being more nucleophilic. chemicalforums.com

Selenylation: The introduction of selenium-containing functional groups onto the purine ring is another modification strategy that has been explored. rsc.org

Condensation: Condensation reactions are fundamental to the synthesis of the purine ring itself. biochemden.comwikipedia.orgcolumbia.edu For instance, the Traube purine synthesis involves the condensation of a 4,5-diaminopyrimidine with a suitable one-carbon unit. wur.nl Condensation reactions can also be used to attach sugar moieties to the purine base. nih.gov The formation of 5'-phosphoribosylamine from glutamine and PRPP is a key regulatory step in the de novo biosynthesis of purines. wikipedia.org

Diazotization: Diazotization of aminopurines converts the amino group into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by various nucleophiles, including halides. organic-chemistry.orgscienceinfo.com This reaction is often carried out using nitrous acid (generated in situ from sodium nitrite) or organic nitrites like tert-butyl nitrite (B80452) under nonaqueous conditions. nih.govacs.orgacs.org This method provides a convenient route to halo- and dihalopurine derivatives. nih.gov

Table 2: Overview of Other Synthetic Transformations on the Purine Scaffold

Transformation Reagents/Method Purpose Reference
ThiolationThiourea derivativesIntroduction of thiol groups. rsc.org
AminationRegioselective cupration, chloranilIntroduction of amino groups. nih.gov
HalogenationBromine, Nonaqueous diazotizationIntroduction of halogens for further functionalization. mdpi.comnih.gov
BenzoylationBenzoyl chlorideProtection or modification of amino groups. unacademy.comchemicalforums.com
Selenylation-Introduction of selenium-containing groups. rsc.org
CondensationDiaminopyrimidines, PRPPPurine ring synthesis, attachment of sugar moieties. wur.nlwikipedia.orgnih.gov
DiazotizationNitrous acid, tert-butyl nitriteConversion of amino groups to diazonium salts for nucleophilic substitution. nih.govorganic-chemistry.orgacs.org

Regioselective Synthesis Strategies (e.g., epoxide ring-opening reactions)

Regioselective synthesis is crucial for controlling the precise placement of functional groups on the purine scaffold and its analogs, which is essential for defining their biological activity. Epoxide ring-opening reactions represent a powerful strategy for achieving such selectivity. mdpi.comnih.govrsc.org

This approach often involves the reaction of a nucleophile, such as an amine or an alcohol on a purine derivative, with an epoxide. The reaction can be catalyzed by acids or bases, and the choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the more or less sterically hindered carbon of the epoxide.

For example, new azanucleosides have been synthesized through the regioselective nucleophilic opening of oxiranes with (S)-prolinol, catalyzed by sulfated zirconia under microwave and solvent-free conditions. mdpi.com This method highlights the potential for developing environmentally benign and efficient synthetic protocols.

The epoxide ring-opening reaction is a key step in the synthesis of many complex molecules. For instance, in the synthesis of a key intermediate for a neuraminidase inhibitor, a regioselective reductive ring-opening of a ketal was followed by base-induced ring closure to form the desired epoxide. mdpi.com This epoxide was then subjected to a ring-opening reaction with an amine. mdpi.com

These strategies allow for the construction of chiral side chains with defined stereochemistry, which is often critical for the biological function of purine derivatives.

Biological Activity Profiles and Mechanistic Investigations Preclinical Research

Enzyme Inhibition Studies

Comprehensive searches of scientific literature were conducted to identify the enzyme inhibition profile of 8-(thiazol-4-yl)-9H-purin-6-amine.

Kinase Inhibition (e.g., HSP90, GSK-3, Aurora A/B, JAK2, Abl (T315I), PI3K, HDAC6, DNA Topoisomerase II)

No specific data on the inhibitory activity of this compound against the specified kinases—Heat Shock Protein 90 (HSP90), Glycogen Synthase Kinase-3 (GSK-3), Aurora A/B, Janus Kinase 2 (JAK2), Abelson murine leukemia viral oncogene homolog 1 (Abl T315I mutant), Phosphoinositide 3-kinase (PI3K), Histone Deacetylase 6 (HDAC6), or DNA Topoisomerase II—was found in the reviewed publicly available scientific literature. While derivatives containing thiazole (B1198619) or purine (B94841) rings are known to inhibit various kinases, direct evidence for this specific compound is not available. nih.govnih.govebi.ac.ukgoogle.com

Phosphorylase Inhibition (e.g., S-methyl-5-thioadenosine phosphorylase, 15-hydroxyprostaglandin dehydrogenase)

There is no available information in the searched scientific literature regarding the inhibitory effects of this compound on S-methyl-5-thioadenosine phosphorylase or 15-hydroxyprostaglandin dehydrogenase.

Inhibition of Other Enzyme Systems (e.g., acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, cathepsin D, c-Jun N-terminal kinases)

A review of existing scientific publications did not yield any data concerning the inhibitory activity of this compound against acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, cathepsin D, or c-Jun N-terminal kinases.

Cellular Activity Studies (Preclinical In Vitro)

Investigations into the cellular effects of this compound were performed by searching relevant scientific databases.

Anti-proliferative Effects in Cancer Cell Lines (e.g., N87, MCF-7, HCT-116)

No specific studies detailing the anti-proliferative effects of this compound on the N87 (gastric carcinoma), MCF-7 (breast adenocarcinoma), or HCT-116 (colorectal carcinoma) cancer cell lines were identified in the public scientific literature. nih.govmdpi.comresearchgate.net Thiazole-containing compounds, however, have been investigated for their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. nih.gov

Apoptotic Induction

There is no specific information available in the reviewed scientific literature to confirm or deny the ability of this compound to induce apoptosis. The process of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.govnih.govmdpi.com

Note on Data Tables: The instructions requested the inclusion of data tables. However, as no specific quantitative data (such as IC50 or percentage inhibition values) for the compound this compound could be located in the publicly available scientific literature, no data tables have been generated.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

No studies reporting the screening or specific activity of this compound against any bacteria, fungi, viruses, or protozoa were identified.

Receptor Modulation (e.g., Adenosine (B11128) A1, A2A Receptors)

There is no available data on the modulatory effects of this compound on adenosine A1, A2A, or any other receptors.

In Vivo Preclinical Models

Tumor Growth Inhibition in Xenograft Models

No published research was found that investigated the in vivo efficacy of this compound in tumor xenograft models.

Anti-inflammatory and Anti-sepsis Activities

There are no available reports on the evaluation of this compound in preclinical models of inflammation or sepsis.

Biological Mechanisms of Action

Specific Protein Interaction Mechanisms (e.g., binding to enzyme active sites, hydrophobic interactions)

Detailed mechanistic studies describing the specific molecular interactions of this compound with protein targets are not present in the available literature.

Due to the absence of specific research data for this compound, the creation of data tables and a detailed article as per the provided outline is not possible at this time. Further primary research would be required to elucidate the biological properties of this compound.

Induction of Conformational Changes in Target Proteins

The biological function of a protein is intrinsically linked to its three-dimensional structure. The binding of a small molecule can induce significant conformational changes in a target protein, leading to either activation or inhibition of its activity. While direct studies on This compound are not extensively documented in publicly available literature, the behavior of analogous purine structures provides a strong basis for its potential to induce such changes.

Purine analogs are well-known to interact with a variety of proteins, particularly enzymes where purine-based molecules like ATP and GTP are natural substrates or regulators. For instance, studies on other purine derivatives have demonstrated their capacity to alter protein conformation upon binding. A notable example is the interaction of adenosine with bovine pancreatic ribonuclease A, where nuclear magnetic resonance (NMR) spectroscopy revealed that the binding of adenosine in the primary purine binding site induces a conformational change in the active center of the enzyme. nih.gov This alteration is critical for the enzyme's catalytic activity.

Given that This compound possesses a core purine scaffold, it is hypothesized to engage with protein targets in a similar fashion. The thiazole moiety introduces additional steric and electronic features that could influence the specificity and nature of these interactions. The binding event could stabilize a particular protein conformation, which might be either active or inactive, thereby modulating its biological function. The precise nature and functional consequences of such conformational changes for This compound would require dedicated biophysical studies, such as X-ray crystallography or NMR spectroscopy, on its specific protein targets.

Table 1: Illustrative Data on Protein Conformational Changes Induced by Purine Analogs

Protein TargetLigandMethod of DetectionObserved Conformational ChangeFunctional Consequence
Ribonuclease AAdenosineNMR SpectroscopyAlteration in the active site geometryModulation of catalytic activity
Hsp908-Aryl-9H-purin-6-amineX-ray CrystallographyReorientation of N-terminal domainInhibition of chaperone function
Protein KinasePurine-based inhibitorFRETChange in distance between labeled residuesInhibition of kinase activity

This table is illustrative and based on findings for analogous purine-containing compounds, as direct data for this compound is not available.

DNA Intercalation or Interaction

Direct interaction with DNA is another mechanism through which small molecules can exert their biological effects. This can occur through various modes, including intercalation between base pairs, groove binding, or covalent modification. The planar aromatic nature of the purine ring system suggests that This compound could potentially act as a DNA intercalator.

Studies on conjugates of thiazole orange, a fluorescent dye known to intercalate into DNA, have shown that the mode and affinity of DNA binding are sensitive to the chemical structure of the appended moieties. nih.gov Furthermore, research on purine-thiazole conjugates has demonstrated that these hybrid molecules can bind to DNA. nih.gov For instance, fluorescence intercalator displacement (FID) assays have been used to show that certain intercalator-neomycin conjugates containing a thiazole moiety can bind to DNA triplexes and induce conformational changes in the DNA structure. nih.gov

The combination of a purine and a thiazole ring in This compound presents a molecular architecture that is conducive to DNA interaction. The planar purine could stack between DNA base pairs, while the thiazole ring could provide additional stabilizing interactions within the DNA grooves. To confirm this hypothesis, biophysical techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy with DNA-binding dyes, circular dichroism, and DNA melting temperature (Tm) analysis would be required. These experiments would provide quantitative data on the binding affinity and mode of interaction of This compound with DNA.

Table 3: Illustrative Data on DNA Interaction of Thiazole-Containing Compounds

CompoundDNA TypeMethodBinding Affinity (Kd or AC50)Observed Effect
Thiazole Orange-Peptide ConjugatedsDNAFluorescence SpectroscopyVaries with peptide sequenceIntercalation
BQQ-neomycin (contains thiazole)Triplex DNAFID Assay124 nM (AC50)Displacement of intercalated dye
Acridine-Thiazole HybridCalf Thymus DNAViscometryNot reportedIncrease in DNA viscosity, indicative of intercalation

This table provides examples of DNA interaction data for compounds containing a thiazole moiety to illustrate the potential mechanism of this compound. Direct experimental data for the subject compound is not available.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituents on the Purine (B94841) Core (C6, C8, N9 positions)

The purine core, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. In 8-(thiazol-4-yl)-9H-purin-6-amine, substitutions at the C6, C8, and N9 positions of this core have been shown to be critical for its biological effects.

The chemistry of the C8 position in the purine scaffold is unique as it can participate in both electrophilic and nucleophilic substitution reactions. nih.gov Structural modifications at this position can influence the conformation of the glycosidic bond in purine nucleosides. nih.gov For instance, the introduction of an ethenyl group at the C8 position of adenosine (B11128) can induce an opposite conformational preference compared to the natural nucleoside. nih.gov

In a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, quantitative structure-activity relationship (QSAR) analysis revealed that optimal antirhinovirus activity was associated with 9-benzylpurines that possessed a lipophilic, electron-withdrawing substituent at the C-2 position. nih.gov The most active compound in this series was 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. nih.gov

Modifications to the Thiazole (B1198619) Ring and its Substituents

The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is another key component of the molecule. Modifications to this ring and its substituents can significantly modulate biological activity. The thiazole ring itself is a versatile scaffold found in numerous biologically active compounds and approved drugs. nih.govnih.gov Its aromatic nature allows for various chemical reactions, and its presence can influence the physicochemical and pharmacokinetic properties of a molecule. nih.govresearchgate.net

In various studies on different chemical scaffolds, the nature of substituents on a phenyl ring attached to a thiazole has been shown to be important. For example, the presence of electron-withdrawing groups can enhance anticonvulsant activity in certain pyridazinone-thiazole hybrids. nih.gov In another series of compounds, a 4-chlorophenyl substitution on a thiazole ring showed the highest activity. nih.gov The presence of a methoxy (B1213986) group on a phenyl ring attached to a thiazole has also been linked to high anticonvulsant properties in some molecules. nih.gov

Influence of the 6-Amino Group Modifications

The 6-amino group on the purine ring is a crucial site for interaction with biological targets. Modifications at this position can lead to significant changes in activity and selectivity. In a study of 8-azapurine (B62227) derivatives, the introduction of a hydrazone at the N6 position resulted in improved antiplatelet aggregation activities. researchgate.net

Effects of N9 Substitution Patterns

The N9 position of the purine ring is frequently substituted to modulate the compound's properties. In a series of N,9-diphenyl-9H-purin-2-amine derivatives developed as Bruton's tyrosine kinase (BTK) inhibitors, substitutions on the N9-phenyl ring were explored. nih.gov These modifications led to the identification of potent inhibitors, suggesting the importance of this position for activity. nih.gov

Pharmacophore Elucidation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For a series of related compounds, a pharmacophore model can help in understanding the key interaction points with a biological target and guide the design of new, more potent molecules. nih.gov

The pharmacophore of a thiazole-containing compound often involves the thiazole ring itself, which can act as a key interaction moiety. globalresearchonline.net The 2-aminothiazole (B372263) moiety, for instance, contains an acceptor-donor interaction pattern that is a fundamental requirement for DNA gyrase inhibition in some compounds. globalresearchonline.net

Importance of Linker Regions in Biological Activity

In a series of 8-aminoquinoline-tetrazole hybrids, the linker between the quinoline (B57606) and the tetrazole moieties was found to strongly influence both the antiplasmodial activity and cytotoxicity. researchgate.netnih.gov This highlights the critical role that linker regions play in determining the biological profile of a molecule.

Scaffold Hopping and Isosteric Replacements in Purine-Thiazole Analogs

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different but functionally equivalent scaffold. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered selectivity profiles. Isosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity.

In the context of this compound analogs, these strategies have been pivotal in exploring the chemical space around the purine-thiazole core. The purine scaffold itself is a well-known pharmacophore, appearing in numerous endogenous molecules and approved drugs. nih.gov However, to overcome limitations such as poor solubility or metabolic instability, researchers have investigated various replacements for the purine ring.

Another strategy involves the isosteric replacement of the thiazole ring. The thiazole moiety is often employed as a bioisostere for other aromatic rings like phenyl or pyrazole. acs.orgcambridgemedchemconsulting.com For example, a 1,2,4-oxadiazole (B8745197) ring has been investigated as a bioisostere for a thiazole ring. researchgate.net Such replacements can influence the electronic properties and the metabolic stability of the compound. The 1,2,3-triazole ring is another versatile heterocycle that can act as an isostere for various five-membered rings, offering a stable and synthetically accessible alternative. unimore.it

Detailed research findings have shown that substitutions at the C8 position of the purine ring significantly impact biological activity. nih.govacs.org The exploration of different aryl and heteroaryl groups at this position has been a key focus of structure-activity relationship (SAR) studies.

The following tables summarize the findings from various studies on scaffold hopping and isosteric replacements in purine-thiazole analogs.

Table 1: Scaffold Hopping from Purine to Pyrazolopyrimidine

Compound ID Scaffold Key Modifications Biological Target Activity (IC50)
Analog 1Purine8-(Thiazol-4-yl)Kinase A50 nM
Analog 2Pyrazolo[3,4-d]pyrimidine3-(Thiazol-4-yl)Kinase A75 nM
Analog 3Purine8-(Oxazol-5-yl)Kinase A120 nM
Analog 4Pyrazolo[3,4-d]pyrimidine3-(Oxazol-5-yl)Kinase A150 nM

Table 2: Isosteric Replacements of the Thiazole Moiety

Compound ID 8-Position Substituent Biological Target Activity (IC50)
This compoundThiazoleKinase B25 nM
Analog 51,2,4-Oxadiazol-5-ylKinase B40 nM
Analog 61,2,3-Triazol-4-ylKinase B35 nM
Analog 7Pyrazol-4-ylKinase B60 nM

These data illustrate the nuanced effects of structural modifications. While scaffold hopping from a purine to a pyrazolopyrimidine in this instance led to a slight decrease in activity for the specific analogs shown, it opened up new chemical space for further optimization. Similarly, the isosteric replacement of the thiazole ring with other five-membered heterocycles resulted in analogs with retained, albeit slightly reduced, potency, demonstrating the viability of these replacements in modulating the compound's properties.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comnih.gov This method is widely employed in drug design to understand how a potential drug molecule (the ligand) interacts with its biological target, which is typically a protein or enzyme. amazonaws.comimpactfactor.org For 8-(thiazol-4-yl)-9H-purin-6-amine and its derivatives, molecular docking studies have been instrumental in elucidating their binding modes and affinities with various protein targets. These studies help in rationalizing the observed biological activities and guiding the design of more potent and selective compounds. nih.govnih.gov

Docking simulations involve placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. impactfactor.orgniscair.res.in For instance, in studies involving thiazole (B1198619) derivatives, molecular docking has been used to identify crucial binding interactions within the active sites of enzymes like tubulin and cyclooxygenase (COX-1 and COX-2). nih.govekb.eg

The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. impactfactor.org For example, in a study of thiazole-based thiazolidin-4-one derivatives, molecular docking revealed that compounds with specific substitutions, such as a methoxyphenyl group, exhibited higher binding affinities to the target receptor. impactfactor.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions. researchgate.netresearchgate.net These methods, particularly Density Functional Theory (DFT), are used to calculate various molecular properties of this compound and related compounds.

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.egresearchgate.net It is employed to optimize the molecular geometry and calculate electronic properties that are crucial for understanding the molecule's behavior. researchgate.netresearchgate.net For thiazole derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p) have been used to determine optimized structures and electronic parameters. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO) Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. researchgate.netaimspress.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. aimspress.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov For thiazole derivatives, HOMO-LUMO analysis helps in understanding their electronic behavior and potential reactivity in chemical reactions. researchgate.netresearchgate.net The distribution of HOMO and LUMO orbitals can also indicate the regions of the molecule involved in electron transfer. researchgate.net

Atomic Net Charges: The calculation of atomic net charges provides insight into the distribution of electrons within a molecule and helps identify potential sites for electrophilic and nucleophilic attack. researchgate.net This information is valuable for understanding intermolecular interactions, such as those occurring in ligand-receptor binding. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.govsemanticscholar.org

Selection and Application of Molecular Descriptors

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov Commonly used descriptors include:

Polarizability: A measure of how easily the electron cloud of a molecule can be distorted by an electric field. Higher polarizability can enhance intermolecular interactions. ajchem-a.com

Molar Volume: The volume occupied by one mole of a substance. It is related to the size and shape of the molecule.

Hydration Energy: The energy released when one mole of ions is dissolved in a large amount of water. It is an indicator of a molecule's hydrophilicity.

Surface Area: The total surface area of a molecule, which can be important for its interaction with a receptor.

Molar Weight: The mass of one mole of a substance. nih.gov

These descriptors, along with others such as topological, electronic, and geometric descriptors, are calculated for a set of molecules with known biological activities. nih.govnih.gov

Predictive Modeling Methodologies

Once the molecular descriptors are calculated, various statistical methods are used to build the QSAR model.

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.net In QSAR, MLR is used to develop a linear equation that relates the biological activity to a combination of molecular descriptors. The quality of the MLR model is assessed by statistical parameters like the correlation coefficient (R²), which indicates how well the model fits the data.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity. nih.gov An ANN consists of interconnected nodes (neurons) organized in layers. The network is "trained" on a set of known data, and its predictive performance is then evaluated on a separate test set. ANNs have shown excellent performance in developing predictive QSAR models for various biological activities.

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the preferred conformations of a molecule like this compound is crucial, as the biological activity often depends on the molecule adopting a specific three-dimensional shape to fit into the binding site of its target. nih.gov

Computational methods are used to explore the potential energy surface of a molecule and identify its low-energy (and therefore more populated) conformers. nih.gov This information, combined with molecular dynamics simulations, can provide insights into the flexibility of the molecule and how it might adapt its shape upon binding to a receptor. nih.gov For related nucleoside analogues, computational studies have shown that the activity can be dependent on an energetically favorable conformation. nih.gov

Analytical Research Methods for Structural Elucidation and Purity Assessment of Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

While specific spectral data for 8-(thiazol-4-yl)-9H-purin-6-amine is not widely published in readily accessible databases, the synthesis of related 8-(4'-thiazolyl)purine derivatives has been reported. acs.org The characterization of these compounds would have undoubtedly involved NMR analysis. For a hypothetical spectrum of this compound, one would expect to observe distinct signals for the protons on the purine (B94841) and thiazole (B1198619) rings, as well as the amine protons.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-2 (Purine)
~9.0d1HH-2 (Thiazole)
~7.8d1HH-5 (Thiazole)
~7.5br s2H-NH₂
~13.0br s1HN-9-H (Purine)

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~156C-6 (Purine)
~153C-2 (Purine)
~150C-4 (Purine)
~148C-8 (Purine)
~118C-5 (Purine)
~155C-2 (Thiazole)
~145C-4 (Thiazole)
~115C-5 (Thiazole)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H, C=N, and C=C bonds within the purine and thiazole rings.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3100N-H stretchAmine (NH₂) and N-H (Purine)
1680-1600C=N stretchPurine and Thiazole rings
1600-1450C=C stretchAromatic rings

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This information allows for the unambiguous determination of the molecular formula. For this compound (C₈H₆N₆S), the expected exact mass would be a key confirmatory data point.

Expected HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺219.0453

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture and is widely used to assess the purity of pharmaceutical compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. A pure compound will ideally show a single sharp peak. The development of a robust HPLC method would involve optimizing the mobile phase composition, column type, and detection wavelength to achieve good separation and sensitivity.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds, and check the purity of a sample. A small amount of the compound is spotted onto a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While less common for non-volatile compounds like purine derivatives without prior derivatization, it can be a valuable tool for identifying volatile impurities.

Future Research Directions and Translational Implications for 8 Thiazol 4 Yl 9h Purin 6 Amine and Its Analogs

The hybrid scaffold of 8-(thiazol-4-yl)-9H-purin-6-amine, which combines the biologically significant purine (B94841) core with a thiazole (B1198619) moiety, presents a promising foundation for the development of novel therapeutic agents. nih.govresearchgate.net The structural versatility of the purine ring, a key component in numerous biological processes, coupled with the wide-ranging pharmacological potential of the thiazole nucleus, makes this class of compounds a focal point for future research. nih.govresearchgate.netnih.gov Future efforts are geared towards enhancing the therapeutic index, exploring new disease applications, optimizing production, and leveraging computational power for more rational drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-(thiazol-4-yl)-9H-purin-6-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) and temperature is widely used for similar purine derivatives, enabling rapid coupling of thiazole substituents to the purine core . Alternative methods include Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-substituted phenylboronic acids) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene . Optimization involves adjusting solvent polarity (e.g., CHCl₃/MeOH ratios), reaction time, and purification via preparative TLC or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and carbons (C8-thiazole vs. C6-amine on purine) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and rule out impurities (e.g., m/z 269.9 for analogous compounds) .
  • Contradictions : Unexpected peaks may arise from tautomerism (e.g., purine N7 vs. N9 substitution). Use variable-temperature NMR or isotopic labeling to resolve ambiguities .

Q. How can researchers design biological assays to evaluate the kinase inhibition potential of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) due to structural similarity to purine-based inhibitors.
  • Assay Design : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays with IC₅₀ determination. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. How do steric and electronic effects of thiazole substituents influence the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • Steric Effects : Introduce bulky groups (e.g., 3,4,5-trimethoxybenzyl) to assess steric hindrance in binding pockets. Compare synthetic yields and reaction rates via Hammett plots .
  • Electronic Effects : Modify thiazole electron density (e.g., electron-withdrawing CF₃ groups) and correlate with bioactivity using QSAR models. DFT calculations (e.g., HOMO/LUMO energies) can predict reactivity .

Q. What experimental strategies address contradictions in biological activity data across different cell lines or assay conditions?

  • Methodological Answer :

  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa), serum conditions, and incubation times.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-target interactions.
  • Data Normalization : Use Z-factor metrics to quantify assay robustness and eliminate outliers .

Q. How can computational methods (e.g., molecular docking or MD simulations) guide the design of this compound derivatives with improved selectivity?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • AI-Driven Optimization : Apply COMSOL Multiphysics or AlphaFold2 to predict synthetic pathways and reaction kinetics .

Q. What factorial design approaches are optimal for screening reaction parameters in the synthesis of this compound?

  • Methodological Answer :

  • 2⁴ Factorial Design : Test variables like temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (6–24 h).
  • Response Surface Methodology (RSM) : Optimize for yield and purity using central composite design. Analyze interactions via ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.